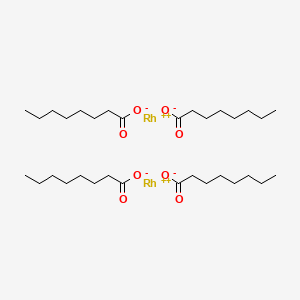
Rhodium(II) octanoate, dimer
Übersicht
Beschreibung
Rhodium(II) octanoate, dimer, also known as dirhodium octanoate dimer, is a coordination compound with the chemical formula C16H24O8Rh2. It is a complex of rhodium with octanoic acid (also known as caprylic acid) and exists as a dimer, meaning two rhodium atoms are bonded together in the structure. This compound is known for its catalytic properties and is used in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(II) octanoate, dimer, can be synthesized through the reaction of rhodium(III) chloride with octanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound, involves large-scale reactions using similar methods but with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(II) octanoate, dimer, is known to catalyze various types of reactions, including:
Oxidation Reactions: It is used as a catalyst in the oxidation of alcohols to aldehydes or ketones.
Reduction Reactions: It can facilitate the reduction of certain organic compounds.
Substitution Reactions: It is involved in substitution reactions where one functional group in a molecule is replaced by another.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction reactions may involve reducing agents such as sodium borohydride or hydrogen gas.
Substitution reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products Formed:
Oxidation reactions yield aldehydes or ketones.
Reduction reactions produce reduced organic compounds.
Substitution reactions result in the formation of new functional groups.
Wissenschaftliche Forschungsanwendungen
Rhodium(II) octanoate, dimer, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions and the formation of ylides.
Biology: It can be used in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Industry: It is employed in the production of fine chemicals and materials, including polymers and fullerenes.
Wirkmechanismus
Rhodium(II) octanoate, dimer, is similar to other rhodium-based catalysts such as Rhodium(II) acetate and Rhodium(III) chloride. it is unique in its ability to catalyze specific reactions due to its dimeric structure and the presence of octanoic acid ligands. This makes it particularly useful in certain organic synthesis applications where other rhodium catalysts may not be as effective.
Vergleich Mit ähnlichen Verbindungen
Rhodium(II) acetate
Rhodium(III) chloride
Rhodium(III) nitrate
Eigenschaften
IUPAC Name |
octanoate;rhodium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;/q;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFNYFVNKTQSX-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Rh+2].[Rh+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73482-96-9 | |
| Record name | Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73482-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium, tetrakis[μ-(octanoato-κO:κO')]di-, (Rh-Rh) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B7818687.png)
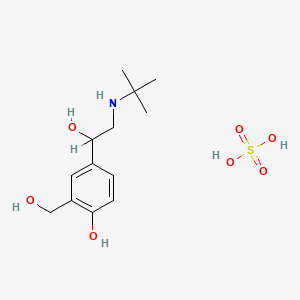

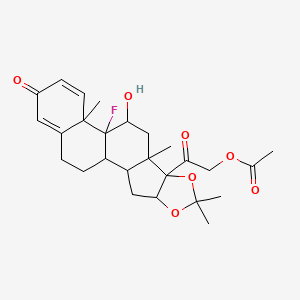
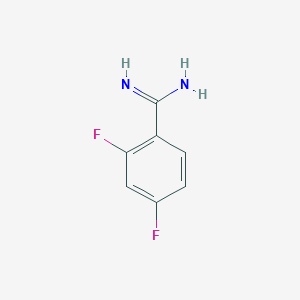
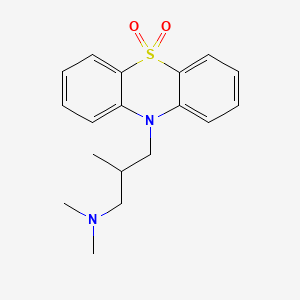

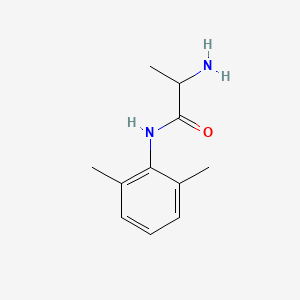
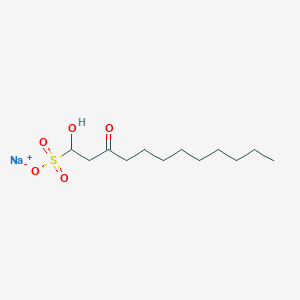

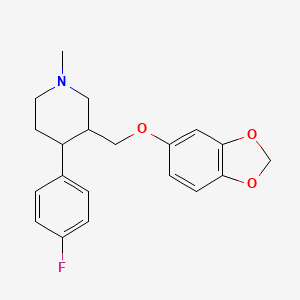
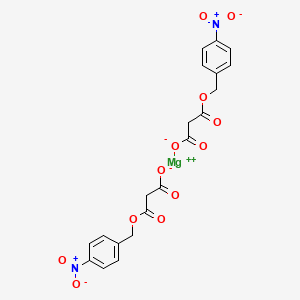
![potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)
